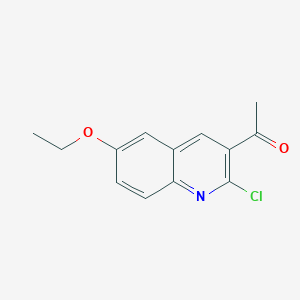

1-(2-Chloro-6-ethoxyquinolin-3-yl)ethanone

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H12ClNO2 |

|---|---|

Molecular Weight |

249.69 g/mol |

IUPAC Name |

1-(2-chloro-6-ethoxyquinolin-3-yl)ethanone |

InChI |

InChI=1S/C13H12ClNO2/c1-3-17-10-4-5-12-9(6-10)7-11(8(2)16)13(14)15-12/h4-7H,3H2,1-2H3 |

InChI Key |

QRGUETCHAPLNFI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC2=CC(=C(N=C2C=C1)Cl)C(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for 1 2 Chloro 6 Ethoxyquinolin 3 Yl Ethanone and Its Analogs

Retrosynthetic Analysis of the 1-(2-Chloro-6-ethoxyquinolin-3-yl)ethanone Scaffold

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by deconstructing the target molecule into simpler, commercially available precursors. ias.ac.ine3s-conferences.org For this compound, the analysis suggests several logical disconnections.

The primary disconnection targets the bond between the quinoline (B57606) C-3 carbon and the acetyl group's carbonyl carbon. This leads to a key intermediate, 2-chloro-6-ethoxyquinoline-3-carbaldehyde (B187102) . The transformation from this aldehyde precursor to the final ethanone (B97240) product can be achieved via nucleophilic addition of a methyl organometallic reagent (like a Grignard reagent) to the aldehyde, followed by oxidation of the resulting secondary alcohol.

Further deconstruction of the 2-chloro-6-ethoxyquinoline-3-carbaldehyde intermediate points towards the Vilsmeier-Haack reaction. This powerful one-pot cyclization and formylation method can construct the 2-chloro-3-formylquinoline core directly from an appropriately substituted acetanilide (B955). In this case, the precursor would be N-(4-ethoxyphenyl)acetamide , which provides the benzene (B151609) ring, the nitrogen atom, the C-4 carbon, and the 6-ethoxy substituent. The Vilsmeier-Haack reagent itself supplies the remaining atoms for the pyridine (B92270) ring (C-2 and C-3), along with the 2-chloro and 3-formyl groups. The N-(4-ethoxyphenyl)acetamide can, in turn, be readily prepared from the commercially available starting material, 4-ethoxyaniline (p-phenetidine).

This analysis highlights a convergent and efficient synthetic strategy centered around the Vilsmeier-Haack reaction as the key ring-forming step.

Established and Emerging Approaches to Quinoline Core Synthesis

The quinoline framework is a prominent scaffold in medicinal chemistry, leading to the development of numerous synthetic methods for its construction. iipseries.orgresearchgate.net

Skraup Synthesis and Modern Adaptations

The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is a classic method for producing quinolines. iipseries.orgwikipedia.org The archetypal reaction involves heating an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent (such as nitrobenzene). wikipedia.org The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation to form the quinoline ring. iipseries.orgresearchgate.net

For the synthesis of a 6-ethoxyquinoline, 4-ethoxyaniline would be the starting material. While robust, the traditional Skraup reaction is known for its often violent and exothermic nature. wikipedia.org Modern adaptations have focused on improving safety and yields by using milder oxidizing agents like arsenic acid or by employing alternative energy sources. wikipedia.orgresearchgate.net For instance, modified Skraup reactions have been developed using pressure tubes and glycerol as both a solvent and catalyst, eliminating the need for an additional oxidizing agent. researchgate.net

Combe's Quinoline Synthesis and Related Cyclization Reactions

The Combes synthesis provides a route to 2,4-substituted quinolines. wikipedia.org This method involves the condensation of an aniline with a β-diketone under acidic conditions (commonly concentrated sulfuric acid). iipseries.orgwikipedia.org The mechanism involves the initial formation of a Schiff base intermediate, which then undergoes an acid-catalyzed intramolecular electrophilic cyclization onto the aniline ring, followed by dehydration to yield the substituted quinoline. wikipedia.org

To apply this to a scaffold related to the target molecule, 4-ethoxyaniline could be reacted with a β-diketone like acetylacetone. However, the Combes synthesis typically yields 2,4-dimethylquinolines and is not directly suited for generating the 2-chloro-3-acetyl substitution pattern of the target compound without significant modification of the starting materials.

| Synthesis Method | Starting Materials | Key Features | Typical Product Substitution |

| Skraup Synthesis | Aniline, Glycerol, H₂SO₄, Oxidizing Agent | Harsh conditions; classic method | Unsubstituted on the pyridine ring |

| Combes Synthesis | Aniline, β-Diketone, Acid catalyst | Forms 2,4-substituted quinolines | 2,4-dialkyl or 2,4-diaryl |

| Vilsmeier-Haack | Acetanilide, POCl₃, DMF | One-pot cyclization/formylation | 2-Chloro-3-formyl |

Vilsmeier-Haack Formylation in 2-Chloro-3-formylquinoline Intermediate Generation

The Vilsmeier-Haack reaction is a highly effective method for the formylation of electron-rich aromatic and heterocyclic compounds. chemistrysteps.comorganic-chemistry.org Crucially, it can also be used to synthesize 2-chloro-3-formylquinolines directly from N-arylacetamides in a single step. niscpr.res.innih.gov This makes it an exceptionally valuable route for obtaining the key intermediate in the synthesis of this compound.

The reaction mechanism involves two main stages:

Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) reacts with a substituted formamide, typically N,N-dimethylformamide (DMF), to generate an electrophilic chloroiminium salt, also known as the Vilsmeier reagent. cambridge.orgnih.gov

Cyclization and Formylation: The N-arylacetamide (e.g., N-(4-ethoxyphenyl)acetamide) is treated with the Vilsmeier reagent. The reaction proceeds through electrophilic attack, cyclization, and subsequent elimination to afford the 2-chloro-3-formylquinoline product. niscpr.res.inijsr.net

This method offers a high degree of regioselectivity and is compatible with various substituents on the starting acetanilide, making it a versatile tool for producing a library of substituted 2-chloroquinoline-3-carbaldehydes. ijsr.netresearchgate.net

Specific Synthetic Routes for 3-Substituted Quinoline Derivatives

With the 2-chloro-6-ethoxyquinoline (B2503473) core established, the final key transformation is the introduction of the ethanone (acetyl) group at the C-3 position.

Strategies for Introducing the Ethanone Moiety at the C-3 Position

Several reliable strategies exist for converting a C-3 formyl group or a related functional group into an acetyl moiety.

Grignard Reaction and Subsequent Oxidation: A common and straightforward approach involves the reaction of the 2-chloro-6-ethoxyquinoline-3-carbaldehyde intermediate with a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr). This 1,2-addition reaction converts the aldehyde into a secondary alcohol, 1-(2-chloro-6-ethoxyquinolin-3-yl)ethanol. Subsequent oxidation of this alcohol using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO₂) furnishes the desired ketone, This compound .

Direct Acylation via Modified Vilsmeier-Haack Conditions: An elegant and highly efficient one-pot alternative involves modifying the Vilsmeier-Haack reaction conditions. By using N,N-dimethylacetamide (DMA) in place of DMF, it is possible to directly synthesize 3-acetyl-2-chloroquinolines from acetanilides. researchgate.net In this variation, the reagent generated from POCl₃ and DMA acts as an acetylating agent during the cyclization process, directly installing the ethanone moiety at the C-3 position and yielding the final product in a single step from N-(4-ethoxyphenyl)acetamide.

Acylation using Organometallic Reagents on Carboxylic Acid Derivatives: Another potential route begins with the oxidation of the 2-chloro-6-ethoxyquinoline-3-carbaldehyde to the corresponding 2-chloro-6-ethoxyquinoline-3-carboxylic acid . This acid can then be converted to a more reactive derivative, such as an acid chloride (using thionyl chloride) or an ester. The acid chloride can react with organometallic reagents like lithium dialkylcuprates (Gilman reagents), which are known to add once to acid chlorides to form ketones without the risk of over-addition to form a tertiary alcohol, a common side reaction with more reactive Grignard reagents. youtube.com A patent for the synthesis of 3-acetyl-2-chloropyridine (B57767) demonstrates a similar principle, where a 2-chloronicotinate salt is reacted with methyl magnesium bromide to yield the acetylpyridine product. google.com

| Strategy | Starting Material | Key Reagents | Advantages |

| Grignard & Oxidation | 2-Chloro-6-ethoxyquinoline-3-carbaldehyde | 1. CH₃MgBr2. PCC or MnO₂ | Reliable, multi-step, well-established chemistry |

| Modified Vilsmeier | N-(4-ethoxyphenyl)acetamide | POCl₃, N,N-Dimethylacetamide | Highly efficient, one-pot synthesis |

| From Carboxylic Acid | 2-Chloro-6-ethoxyquinoline-3-carboxylic acid | 1. SOCl₂2. (CH₃)₂CuLi | Good control, avoids over-addition |

Directed Methods for Halogenation at C-2 and Alkoxylation at C-6 (e.g., Ethoxy Group)

The synthesis of the this compound core structure relies on directed methods that precisely install the chloro and ethoxy groups at the C-2 and C-6 positions, respectively. A widely employed and effective method for constructing the 2-chloroquinoline-3-carbonyl system is the Vilsmeier-Haack reaction. rsc.orgnih.govijsr.net This reaction typically utilizes a substituted acetanilide as the starting material and a Vilsmeier reagent, prepared from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). ijsr.netresearchgate.net

To obtain the desired 6-ethoxy substitution, the synthesis commences with N-(4-ethoxyphenyl)acetamide. This precursor contains the necessary ethoxy group at the para position of the aniline ring, which will become the C-6 position of the quinoline core. The Vilsmeier-Haack reaction proceeds through the treatment of this acetanilide with the Vilsmeier reagent (POCl₃/DMF). researchgate.net The reaction mechanism involves an electrophilic attack by the Vilsmeier reagent on the electron-rich aromatic ring of the acetanilide, followed by cyclization and subsequent dehydration to form the quinoline ring. The use of phosphorus oxychloride also facilitates the chlorination of the C-2 position. ijsr.net

While the standard Vilsmeier-Haack reaction on an acetanilide yields a 2-chloro-3-formylquinoline (a carbaldehyde), modifications are necessary to obtain the 3-acetylquinoline (B1336125) (an ethanone). One potential route involves using N,N-dimethylacetamide instead of DMF to generate a different Vilsmeier-type reagent that could introduce an acetyl group, though the formylation is more common. Alternatively, a multi-step sequence starting from the more readily available 2-chloro-6-ethoxyquinoline-3-carbaldehyde could be employed. This would involve a reaction with an organometallic reagent such as a methyl Grignard reagent (CH₃MgBr) to form a secondary alcohol, followed by oxidation to yield the target ketone, this compound.

The general conditions for the Vilsmeier-Haack synthesis of related 2-chloroquinoline-3-carbaldehydes are summarized in the table below.

| Starting Material | Reagents | Conditions | Product | Reference |

| Substituted Acetanilide | POCl₃, DMF | Heat (e.g., 60-120 °C) | Substituted 2-Chloroquinoline-3-carbaldehyde | rsc.orgnih.govijsr.net |

| N-(4-methoxyphenyl)acetamide | POCl₃, DMF | Heat at 353 K for 15 h | 2-Chloro-6-methoxyquinoline-3-carbaldehyde | researchgate.net |

| Substituted Phenylethanone Oxime | POCl₃, DMF | Heat at 60 °C for 16 h | Substituted 2-Chloroquinoline-3-carbaldehyde | ijsr.net |

Derivatization Strategies Utilizing the this compound Moiety

The this compound molecule is a versatile building block for creating libraries of more complex compounds. Its key reactive sites—the C-3 acetyl group and the C-2 chloro group—allow for a variety of chemical transformations.

Conversion to Chalcone (B49325) Frameworks via Claisen-Schmidt Condensation

Chalcones, or α,β-unsaturated ketones, are important synthetic intermediates and possess a wide range of biological activities. They can be readily synthesized from this compound via the Claisen-Schmidt condensation. wikipedia.orgbyjus.com This reaction involves the base- or acid-catalyzed condensation of a ketone with an aldehyde that lacks α-hydrogens. wikipedia.orgbyjus.com

In this context, the methyl group of the C-3 acetyl moiety of this compound provides the acidic α-hydrogens necessary for enolate formation under basic conditions (e.g., using NaOH or KOH). nih.gov This enolate then acts as a nucleophile, attacking the carbonyl carbon of a substituted aromatic aldehyde. Subsequent dehydration of the resulting β-hydroxy ketone intermediate yields the chalcone framework. nih.gov This reaction is highly efficient and allows for the introduction of a wide variety of aromatic and heteroaromatic substituents by simply changing the aldehyde component.

General Reaction Scheme for Chalcone Synthesis:

| Reactant 1 | Reactant 2 | Catalyst | Product Type | Reference |

| This compound | Substituted Aromatic Aldehyde | NaOH or KOH | (E)-1-(2-Chloro-6-ethoxyquinolin-3-yl)-3-(aryl)prop-2-en-1-one | wikipedia.orgnih.gov |

| Acetone | Benzaldehyde | NaOH | Dibenzylideneacetone | wikipedia.org |

| Cycloalkanones | Aryl Aldehydes | Solid NaOH | α,α'-bis-(substituted-benzylidene)cycloalkanones | nih.gov |

Synthesis of Hydrazide and Other Nitrogen-Containing Hybrid Molecules

The carbonyl group of the C-3 acetyl moiety is a prime site for the synthesis of various nitrogen-containing derivatives, most notably hydrazones and hydrazides. epstem.netmdpi.comalcrut.com The reaction of this compound with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a suitable solvent like ethanol (B145695) readily affords the corresponding hydrazone. nih.govnih.gov

This hydrazone intermediate is stable but retains a reactive N-H group that can be further functionalized. A common strategy is the amide coupling of the hydrazone with various carboxylic acids to produce hydrazide-hydrazone hybrids. mdpi.com This coupling is often mediated by reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a base such as triethylamine. mdpi.com This approach allows for the modular assembly of complex molecules by combining different quinoline cores, hydrazone linkers, and carboxylic acid side chains.

Beyond hydrazones, the acetyl group can react with other nitrogen nucleophiles, such as substituted anilines or hydroxylamine, to form Schiff bases or oximes, respectively, further expanding the accessible chemical space. rsc.org

Further Functionalization for Analog Libraries and Lead Optimization

For the purposes of lead optimization in drug discovery, systematic structural modifications are required to explore structure-activity relationships. The this compound scaffold offers multiple handles for such functionalization.

The most reactive site for diversification, apart from the acetyl group, is the C-2 chloro substituent. The chlorine atom activates the C-2 position for nucleophilic aromatic substitution (SNAr). This allows for the displacement of the chloride by a wide range of nucleophiles, including:

Nitrogen nucleophiles: Reaction with primary or secondary amines (anilines, piperidines, etc.) yields 2-aminoquinoline (B145021) derivatives. researchgate.net

Oxygen nucleophiles: Alkoxides or phenoxides can be used to replace the chlorine with new ether linkages.

Sulfur nucleophiles: Thiols or thiophenols react to form 2-thioether-substituted quinolines. mdpi.com

Furthermore, the C-2 position is amenable to modern cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki coupling with boronic acids or the Sonogashira coupling with terminal alkynes, can be employed to form new carbon-carbon bonds at this position, introducing aryl, heteroaryl, or alkynyl groups. researchgate.netresearchgate.net These transformations significantly increase the structural diversity of the resulting analog library. The combination of derivatization at both the C-2 and C-3 positions provides a powerful strategy for generating novel quinoline-based compounds for biological screening.

Despite a comprehensive search for scientific literature and data repositories, detailed experimental spectroscopic and analytical characterization data for the chemical compound This compound is not publicly available.

Numerous search queries were conducted to locate specific information regarding the advanced spectroscopic and analytical characterization of this compound, as outlined in the requested article structure. These searches aimed to find data on:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H NMR, ¹³C NMR, and two-dimensional NMR experiments (COSY, HSQC, HMBC).

Infrared (IR) Spectroscopy: For the identification of functional groups.

High-Resolution Mass Spectrometry (HRMS): To determine the molecular formula and analyze fragmentation patterns.

High-Performance Liquid Chromatography (HPLC): For purity assessment and method development.

While information on the synthesis and characterization of related quinoline derivatives exists, specific, verifiable data for this compound could not be retrieved from the available scientific databases and publications. The generation of a thorough, informative, and scientifically accurate article with detailed research findings and data tables, as per the user's request, is therefore not possible at this time due to the absence of the necessary foundational data.

Advanced Spectroscopic and Analytical Characterization Techniques

X-ray Crystallography for Three-Dimensional Molecular Structure and Conformation

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the detailed determination of bond lengths, bond angles, and torsion angles, thereby revealing the exact conformation of the molecule in the solid state.

For the compound 1-(2-Chloro-6-ethoxyquinolin-3-yl)ethanone, a single-crystal X-ray diffraction analysis would be required to definitively determine its molecular structure. This process involves growing a suitable single crystal of the compound, which is then irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be resolved.

While specific crystallographic data for this compound are not available in the reviewed scientific literature, a hypothetical analysis would be expected to yield crucial information. This would include the planarity of the quinoline (B57606) ring system, the orientation of the ethoxy and acetyl substituents relative to the ring, and the intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing. The data obtained from such an analysis would be presented in a crystallographic information file (CIF) and would include key parameters as outlined in the table below.

| Crystallographic Parameter | Information Provided |

| Crystal System | The basic crystal symmetry (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry of the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal. |

| Volume (V) | The volume of the unit cell. |

| Z | The number of molecules in the unit cell. |

| Calculated Density (ρ) | The theoretical density of the crystal. |

| Bond Lengths and Angles | Precise measurements of the distances and angles between atoms. |

| Torsion Angles | The dihedral angles that define the molecular conformation. |

This information is invaluable for understanding the molecule's steric and electronic properties and for computational modeling studies.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present in the sample, which is then compared to the theoretical values calculated from the compound's molecular formula. This comparison serves as a crucial verification of the compound's purity and identity.

For this compound, with the molecular formula C13H12ClNO2, the theoretical elemental composition can be calculated based on the atomic masses of carbon (C), hydrogen (H), chlorine (Cl), nitrogen (N), and oxygen (O). The results of this theoretical calculation are presented in the table below.

| Element | Symbol | Theoretical Mass Percentage (%) |

| Carbon | C | 62.53 |

| Hydrogen | H | 4.84 |

| Chlorine | Cl | 14.20 |

| Nitrogen | N | 5.61 |

| Oxygen | O | 12.82 |

In a laboratory setting, a sample of this compound would be subjected to combustion analysis or other appropriate methods to experimentally determine the mass percentages of its constituent elements. The experimental results would then be compared to the theoretical values. A close agreement between the experimental and theoretical percentages, typically within ±0.4%, is considered a confirmation of the compound's elemental composition and purity.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. Such calculations for 1-(2-Chloro-6-ethoxyquinolin-3-yl)ethanone would provide insights into its molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its chemical behavior.

Based on DFT studies of other chloroquinoline derivatives, it can be predicted that the quinoline (B57606) ring system of this compound would be largely planar. arabjchem.orgtandfonline.com The chlorine atom at the 2-position and the ethoxy group at the 6-position would influence the electron density distribution across the molecule. The chlorine atom, being electronegative, would withdraw electron density, while the ethoxy group would act as an electron-donating group. This interplay of electronic effects would modulate the reactivity of the quinoline core. researchgate.net

The HOMO and LUMO energy levels are key indicators of a molecule's ability to donate or accept electrons. For quinoline derivatives, the HOMO is typically localized over the quinoline ring system, while the LUMO is also distributed over the aromatic core. arabjchem.orgajchem-a.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. For this compound, the HOMO-LUMO gap would be influenced by the substituents, which in turn would affect its potential biological activity.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations, visualizing the charge distribution on the molecule's surface. For this compound, the MEP would likely show negative potential around the nitrogen atom of the quinoline ring and the oxygen atoms of the ethoxy and ethanone (B97240) groups, indicating regions susceptible to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms.

Table 1: Predicted Quantum Chemical Properties of this compound based on related compounds

| Property | Predicted Value/Characteristic |

| Molecular Geometry | Largely planar quinoline ring |

| HOMO-LUMO Energy Gap | Moderate, suggesting potential reactivity |

| Electron Density | Modulated by electron-withdrawing chlorine and electron-donating ethoxy group |

| Molecular Electrostatic Potential | Negative potential around N and O atoms |

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This is instrumental in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate.

The 2-chloroquinoline (B121035) scaffold is a common feature in molecules designed to target a variety of proteins, including kinases and viral proteases. nih.govresearchgate.net Molecular docking studies of this compound against a panel of relevant biological targets would likely reveal its potential as an inhibitor for specific enzymes. For instance, quinoline derivatives have been shown to bind to the active sites of enzymes like HIV reverse transcriptase and various kinases. nih.govnih.gov The binding affinity, often expressed as a docking score or binding energy, would quantify the strength of the interaction, with lower energy values indicating a more stable complex.

The specific interactions between this compound and a target protein's active site would be crucial for its biological activity. Based on studies of similar molecules, several key interactions can be predicted:

Hydrogen Bonding: The nitrogen atom in the quinoline ring and the oxygen atom of the ethanone group could act as hydrogen bond acceptors, forming interactions with donor residues in the protein's active site. nih.gov

Hydrophobic Interactions: The aromatic quinoline ring and the ethyl group of the ethoxy substituent would likely engage in hydrophobic interactions with nonpolar amino acid residues.

Pi-Pi Stacking: The planar quinoline ring is well-suited for pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in the target protein. nih.gov

These interactions collectively contribute to the stability of the ligand-protein complex and are a primary focus of rational drug design.

In Silico Pharmacokinetic Profiling and Drug-Likeness Prediction (excluding toxicity)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) studies are essential for evaluating the drug-like properties of a compound. These predictions help to identify potential liabilities early in the drug discovery process.

For this compound, ADME predictions would likely be guided by Lipinski's Rule of Five, which assesses oral bioavailability. The predicted properties for this compound would likely fall within the acceptable ranges for a drug candidate. Quinoline derivatives, in general, have shown favorable ADME profiles in various in silico studies. ijprajournal.comresearchgate.netproquest.combenthamdirect.com

Table 2: Predicted ADME Properties of this compound

| ADME Property | Predicted Outcome | Rationale based on Quinoline Derivatives |

| Absorption | Good oral bioavailability | Many quinoline derivatives adhere to Lipinski's Rule of Five. nih.gov |

| Distribution | Moderate volume of distribution | The molecule's size and polarity are within a range that suggests distribution into tissues. |

| Metabolism | Potential for metabolism via cytochrome P450 enzymes | The quinoline ring and ethoxy group are potential sites for metabolic modification. |

| Excretion | Likely renal and/or hepatic clearance | Dependent on the metabolic fate of the compound. |

| Drug-Likeness | Favorable | The molecular weight and lipophilicity are expected to be in the drug-like range. |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of the behavior of a molecule over time, offering insights into its conformational flexibility and the stability of its interactions with a biological target.

An MD simulation of this compound docked into a protein's active site would reveal the stability of the binding pose predicted by docking. nih.govmdpi.com Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone would indicate the stability of the complex. A stable RMSD over the simulation time suggests a persistent binding mode. Furthermore, MD simulations can reveal the role of water molecules in mediating ligand-protein interactions and provide a more accurate estimation of binding free energies. For quinoline derivatives, MD simulations have been used to confirm the stability of ligand-protein complexes and to refine the understanding of their binding interactions. nih.govresearchgate.net

Ligand-Based and Structure-Based Drug Design Approaches

The this compound scaffold can serve as a starting point for both ligand-based and structure-based drug design approaches to develop more potent and selective inhibitors.

Ligand-Based Drug Design: In the absence of a known 3D structure of a target protein, the structures of known active compounds can be used to develop a pharmacophore model. This model defines the essential structural features required for biological activity. The 2-chloroquinoline core of the target molecule would be a key component of such a model. nih.gov

Structure-Based Drug Design: With a known protein target structure, the binding site can be analyzed to design new molecules with improved interactions. For this compound, modifications could be proposed to enhance its binding affinity. For example, the ethoxy group could be replaced with other substituents to optimize hydrophobic interactions, or additional functional groups could be added to form new hydrogen bonds with the target protein. The 2-chloroquinoline moiety is a versatile scaffold that has been utilized in the design of various inhibitors. nih.govnih.gov

Structure Activity Relationship Sar and Rational Design

Impact of Substituent Variations on Biological Potency and Selectivity

The functionalization of the quinoline (B57606) ring at different positions has a significant impact on the pharmacological activities of its derivatives. frontiersin.orgnih.gov The characteristics and position of each substituent play a crucial role in the functionality of the synthesized compounds. frontiersin.org

Halogen substituents, particularly chlorine, are known to significantly modulate the biological activity of quinoline derivatives. The introduction of a chlorine atom can influence the molecule's lipophilicity, electronic distribution, and metabolic stability, thereby affecting its interaction with biological targets. researchgate.net In many heterocyclic compounds, halogen atoms are involved in halogen bonding, a non-covalent interaction that can contribute to ligand-receptor binding affinity.

Research on various quinoline-based compounds has demonstrated that the presence and position of a halogen can be critical. For instance, in a series of quinoxaline (B1680401) derivatives, which are structurally related to quinolines, a chloro-substitution showed excellent anticancer activity. mdpi.com Conversely, the removal or replacement of a halogen can lead to a significant loss of activity, underscoring its importance in the pharmacophore. youtube.com

Alkoxy groups, such as the ethoxy group at the C-6 position of the title compound, are important modulators of a molecule's pharmacokinetic and pharmacodynamic properties. They can influence solubility, lipophilicity, and metabolic pathways. The position and size of the alkoxy group can have a differential impact on biological activity.

Studies on quinoline-carbonitrile derivatives have indicated a biological preference for a methoxy (B1213986) group at the C-6 position for antibacterial activity when compared to a methyl group or an unsubstituted derivative. frontiersin.orgnih.gov This suggests that the oxygen atom of the alkoxy group may act as a hydrogen bond acceptor, contributing to target binding. In the context of antiproliferative activity, it has been observed that bulky substituents at certain positions can enhance activity. frontiersin.orgnih.gov The ethoxy group in 1-(2-Chloro-6-ethoxyquinolin-3-yl)ethanone, being larger than a methoxy group, could potentially offer improved interactions with certain biological targets.

The following table summarizes the effect of C-6 substituents on the antibacterial activity of some quinoline derivatives.

| Compound ID | C-6 Substituent | Antibacterial Activity (Inhibition Zone) |

| Compound A | -H | Moderate |

| Compound B | -CH₃ | Moderate |

| Compound C | -OCH₃ | Increased |

This table is illustrative and based on general findings for quinoline derivatives. frontiersin.orgnih.gov

The C-3 position of the quinoline ring is a critical site for modification, and the nature of the substituent at this position can drastically alter the biological activity profile. In this compound, this position is occupied by an ethanone (B97240) (acetyl) group. This group provides a carbonyl oxygen that can act as a hydrogen bond acceptor and a methyl group that can engage in hydrophobic interactions.

Modifying this ethanone group can lead to derivatives with different biological activities. For example, converting the ethanone to a larger, more complex chalcone (B49325) moiety has been a successful strategy in developing potent anticancer and antimalarial agents. nih.govbiointerfaceresearch.comnih.gov Chalcones, which contain an α,β-unsaturated ketone system, offer an extended conjugated system and additional points of interaction.

The table below illustrates how modifications at the C-3 position of a quinoline core can influence antiproliferative activity against various cancer cell lines.

| C-3 Substituent | Target Cell Line | IC₅₀ (µM) |

| Ethanone | MGC-803 | >20 |

| Chalcone Derivative 1 | MGC-803 | 5.34 |

| Chalcone Derivative 2 | MGC-803 | 1.38 |

Data is representative of trends observed in quinoline-chalcone hybrids. nih.gov

Replacing the ethanone with a simpler aldehyde group would reduce steric bulk and alter the electronic properties, which could be beneficial for fitting into specific binding pockets. Research has shown that a substituent at the C-3 position is an absolute requirement for the activity of certain quinoline derivatives as α2C-adrenoceptor antagonists. acs.org

Stereochemical Considerations in Biological Activity

Stereochemistry plays a pivotal role in the interaction of small molecules with chiral biological macromolecules like proteins and nucleic acids. Although this compound itself is achiral, the introduction of chiral centers through modification can lead to stereoisomers with significantly different biological activities, potencies, and toxicity profiles. For many quinoline-based drugs, such as the antimalarial mefloquine, the biological activity resides predominantly in one enantiomer. The differential activity of stereoisomers is a key consideration in drug design and development. nih.gov

Elucidation of Pharmacophoric Requirements for Specific Biological Targets

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For quinoline derivatives, several pharmacophore models have been proposed for various activities.

A general pharmacophore model for antioxidant quinoline derivatives includes an aromatic ring and multiple hydrogen bond acceptors. nih.gov In the case of this compound, the quinoline ring serves as the aromatic feature. The oxygen atoms of the C-6 ethoxy group and the C-3 ethanone group can act as hydrogen bond acceptors. The chlorine atom at C-2 could potentially participate in halogen bonding, adding another interaction feature.

For antimalarial activity, a key pharmacophoric feature of 4-aminoquinolines is the 7-chloroquinoline (B30040) nucleus and a basic amine side chain. nih.gov While the title compound has a different substitution pattern, the importance of the halogenated quinoline core is a recurring theme. The specific arrangement of the chloro, ethoxy, and ethanone groups on the quinoline scaffold of this compound defines its unique pharmacophoric signature, which will determine its affinity for specific biological targets.

Design Principles for Enhanced Efficacy, Selectivity, and Biological Performance

Based on the SAR analysis, several design principles can be formulated to enhance the biological performance of derivatives of this compound.

Molecular Hybridization: A promising strategy is the creation of hybrid molecules by combining the quinoline scaffold with other known pharmacophores. nih.govnih.gov For example, linking the C-3 position to a chalcone moiety has been shown to yield compounds with potent anticancer activity. nih.gov

Substituent Modification and Optimization:

C-2 Position: The C-2 chloro group can be replaced with other halogens (F, Br, I) to fine-tune lipophilicity and halogen bonding potential. Alternatively, replacing it with other small electron-withdrawing or donating groups could modulate the electronic properties of the quinoline ring.

C-6 Position: The length and branching of the alkoxy chain at C-6 can be varied to optimize solubility and steric interactions within the binding pocket of a target protein.

C-3 Position: The ethanone group at C-3 is a prime site for modification. It can be extended to form more complex side chains, cyclized to form new heterocyclic rings, or functionalized to introduce additional hydrogen bonding or ionic interaction sites.

Isosteric Replacement: Replacing certain functional groups with others that have similar steric and electronic properties (isosteres) can lead to improved pharmacokinetic profiles or reduced side effects. For example, the ethoxy group could be replaced with a thioethoxy or a small alkylamino group.

Introduction of Chirality: Introducing chiral centers into the molecule, for instance by modifying the C-3 side chain, could lead to enantiomers with enhanced selectivity and potency for specific biological targets.

Mechanistic Investigations of Biological Action at the Molecular and Cellular Level

Elucidation of Enzyme Inhibition Kinetics and Binding Modes

There is currently no available information regarding the inhibitory effects of 1-(2-Chloro-6-ethoxyquinolin-3-yl)ethanone on any specific enzymes. Studies required to determine its inhibition kinetics, such as the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and key parameters like the inhibition constant (K_i), have not been reported. Furthermore, computational or experimental data elucidating its binding mode within an enzyme's active or allosteric sites are absent from the scientific record.

Analysis of Protein-Ligand Interaction Dynamics and Conformational Changes

There are no studies available that have investigated the direct interaction between this compound and any target proteins. Research employing techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or computational molecular dynamics simulations to analyze the dynamics of this interaction and any resulting conformational changes in the protein has not been published.

Studies on Gene Expression Regulation and Cellular Phenotypic Responses

The impact of this compound on gene expression at the transcriptional or translational level has not been documented. Furthermore, there are no reports on the effects of this compound on cellular phenotypes, such as cell viability, proliferation, differentiation, or apoptosis.

Future Perspectives and Interdisciplinary Research Directions

Development of Innovative Synthetic Methodologies for Complex Quinoline (B57606) Analogs

The future synthesis of complex analogs derived from 1-(2-Chloro-6-ethoxyquinolin-3-yl)ethanone will necessitate a move beyond traditional methods toward more efficient, sustainable, and versatile strategies. While classical approaches like the Skraup, Friedländer, and Doebner-von Miller syntheses have been foundational, they often suffer from harsh reaction conditions and limited functional group tolerance. mdpi.com

Modern synthetic chemistry offers a toolkit of innovative techniques to overcome these limitations. Key future directions include:

C-H Bond Functionalization: This strategy allows for the direct introduction of new functional groups onto the quinoline core without the need for pre-functionalized starting materials, representing a highly atom-economical approach. rsc.org This could be used to modify the quinoline backbone of this compound to build a library of diverse analogs.

Green Chemistry Approaches: The use of environmentally benign methods is a significant trend. This includes employing nanoparticle-based catalysts (e.g., TiO2-Al2O3-ZrO2), reusable solid acid catalysts, and photocatalysts. bohrium.com Microwave-assisted synthesis, for example, has been shown to improve reaction efficiency and reduce reaction times for creating quinoline derivatives. nih.gov

Advanced Catalytic Systems: Transition-metal catalysis, particularly with cobalt, copper, and palladium, enables novel cyclization and annulation reactions to build complex, poly-substituted quinolines. mdpi.com Metal-free protocols, utilizing radical-promoted cyclizations or superacid catalysis, also provide powerful alternatives for constructing unique quinoline scaffolds. mdpi.commdpi.com

These advanced methodologies will be crucial for synthesizing novel derivatives of this compound with precisely controlled stereochemistry and functionality, expanding the chemical space for biological screening.

| Synthetic Strategy | Advantages | Potential Application for Quinoline Analogs |

| C-H Bond Functionalization | High atom economy, direct modification of the core structure. rsc.org | Creation of diverse libraries by functionalizing multiple positions on the quinoline ring. |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, environmentally friendly. nih.gov | Rapid synthesis of analogs for high-throughput screening. |

| Nanoparticle Catalysis | High efficiency, reusability of catalysts, green approach. bohrium.com | Sustainable and scalable production of complex quinoline derivatives. |

| Photo-induced Cyclization | Mild reaction conditions, unique reactivity pathways. mdpi.com | Synthesis of novel polycyclic systems incorporating the quinoline scaffold. |

Exploration of Novel Biological Targets and Undiscovered Therapeutic Applications

The quinoline nucleus is a "privileged scaffold" known to interact with a multitude of biological targets, conferring activities such as anticancer, antimalarial, antimicrobial, and anti-inflammatory effects. researchgate.net Future research on this compound and its analogs should focus on moving beyond these established areas to identify novel molecular targets and address unmet therapeutic needs.

Promising research avenues include:

Dual-Target Inhibition: A key strategy in modern pharmacology is the development of single molecules that can modulate multiple targets, which is particularly relevant in complex diseases like cancer. Quinoline derivatives have already shown potential as dual inhibitors of EGFR/HER-2 and SARS-CoV-2 proteases (MPro and PLPro). nih.govrsc.org Analogs of this compound could be designed to simultaneously inhibit key proteins in a specific disease pathway.

Enzyme Inhibition: Research has demonstrated that certain quinoline-based compounds can act as potent inhibitors of specific enzyme families, such as carbonic anhydrases (CAs). nih.gov Investigating the inhibitory potential of new analogs against various isoforms of CAs or other enzyme classes like kinases could reveal new therapeutic applications. For instance, 7-chloroquinoline (B30040) derivatives have been explored as VEGFR-II inhibitors for cancer therapy. nih.gov

Modulation of Cellular Processes: Substituted quinolines have been shown to affect fundamental cellular processes, including DNA synthesis, protein synthesis, and apoptosis. nih.govresearchgate.net Future studies could explore how analogs of this compound impact pathways related to cell proliferation, signal transduction, and other markers of cell metabolism to uncover novel anticancer or immunomodulatory mechanisms. nih.gov

The systematic modification of the chloro, ethoxy, and acetyl groups on the parent compound will be essential for tuning the biological activity and selectivity towards these novel targets.

Integration of Advanced Computational and Experimental High-Throughput Screening Approaches

To accelerate the discovery of lead compounds from libraries of this compound analogs, the integration of computational and experimental high-throughput screening (HTS) is indispensable. This synergistic approach allows for the rapid and cost-effective identification of molecules with desired biological activity. nih.govewadirect.com

The key components of this integrated strategy include:

Virtual Screening and Molecular Docking: Computational techniques like molecular docking can predict how different quinoline analogs will bind to the active site of a specific biological target. nih.gov This in silico screening allows researchers to prioritize a smaller, more promising subset of compounds for synthesis and experimental testing, saving significant time and resources. ewadirect.com

High-Throughput Screening (HTS): Experimental HTS involves the automated testing of thousands of compounds against a specific biological target in a short period. azolifesciences.com This allows for the rapid identification of "hits"—compounds that exhibit the desired activity.

Emerging Screening Technologies: Innovative methods like microdroplet reactions are being developed to further accelerate screening. nih.gov This technology can be used for the high-throughput optimization of synthesis conditions and the rapid production of compound libraries for biological evaluation. researchgate.net

By combining these approaches, researchers can efficiently navigate vast chemical libraries to identify potent and selective drug candidates based on the this compound scaffold.

| Screening Method | Description | Role in Drug Discovery |

| Virtual Screening | Computer-based simulation to predict compound-target interactions. ewadirect.com | Prioritizes compounds for synthesis, reducing costs and time. |

| High-Throughput Screening (HTS) | Automated experimental testing of large compound libraries against biological targets. azolifesciences.com | Rapidly identifies active compounds ("hits") from large libraries. |

| Molecular Docking | A computational method that predicts the preferred orientation of one molecule to a second when bound to each other. nih.gov | Elucidates binding modes and helps in structure-based drug design. |

| Microdroplet Reactions | Uses micron-sized droplets as individual reactors for rapid synthesis and screening. nih.gov | Accelerates the optimization of chemical reactions and synthesis of libraries. |

Design and Synthesis of Hybrid Molecules Incorporating the Quinoline Scaffold for Synergistic Effects

Molecular hybridization, the strategy of combining two or more distinct pharmacophores into a single molecule, is a powerful approach to developing novel therapeutics. thesciencein.org This can lead to compounds with enhanced potency, dual modes of action, or an improved ability to overcome drug resistance. The this compound structure is an excellent candidate for the development of such hybrid molecules.

Future research in this area could focus on:

Combining with Other Heterocycles: The quinoline scaffold can be linked to other biologically active heterocyclic rings such as pyrazole, thiazole, coumarin, or 1,2,3-triazole. researchgate.netresearchgate.net Such hybrids have demonstrated potent anticancer and antimicrobial activities, suggesting that combining pharmacophores can lead to synergistic effects.

Creating Dual-Action Agents: By linking the quinoline moiety to a compound with a different mechanism of action, it is possible to create a single drug that hits multiple targets. For example, quinoline has been hybridized with 1,4-quinone derivatives to create compounds that are substrates for the NQO1 enzyme, a target in cancer therapy. nih.gov

This approach holds significant promise for generating next-generation drugs that are more effective and less prone to resistance than conventional therapies.

Q & A

Q. What are the standard synthetic routes for preparing 1-(2-Chloro-6-ethoxyquinolin-3-yl)ethanone?

The synthesis typically involves multi-step reactions, starting with functionalization of the quinoline core. A common approach includes:

- Step 1 : Chlorination at the 2-position of the quinoline ring using reagents like POCl₃ or SOCl₂.

- Step 2 : Ethoxy group introduction at the 6-position via nucleophilic substitution (e.g., using NaOEt in ethanol under reflux).

- Step 3 : Acetylation at the 3-position using acetyl chloride or acetic anhydride in the presence of Lewis acids like AlCl₃.

Purification is achieved via recrystallization (ethanol/water) or column chromatography. Reaction progress is monitored by TLC, and intermediates are validated by NMR and mass spectrometry .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms regioselectivity (e.g., ethoxy group splitting patterns).

- X-ray Crystallography : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) in crystalline forms .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- IR Spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and C-Cl (~550 cm⁻¹) stretches.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity during synthesis?

- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates for ethoxy group introduction.

- Catalyst Screening : Ag₂SO₄ or phase-transfer catalysts improve coupling efficiency in multi-component reactions .

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during acetylation.

- Kinetic Studies : Use in situ FTIR or HPLC to monitor intermediate stability and adjust reaction time.

Statistical tools like Design of Experiments (DoE) can model interactions between variables (e.g., solvent, temperature, catalyst loading) .

Q. What strategies resolve contradictions in crystallographic data for quinoline-based derivatives?

- Data Validation : Cross-check unit cell parameters with Cambridge Structural Database entries to identify outliers.

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., Cl···H contacts) to explain packing anomalies .

- Twinned Crystals : Use PLATON or TWINLAW to detect and refine twinning in diffraction data.

- Thermal Motion Analysis : ADPs (Atomic Displacement Parameters) distinguish static disorder from dynamic motion.

Q. How can structure-activity relationships (SAR) guide biological evaluation of this compound?

- Pharmacophore Mapping : Identify critical groups (e.g., chloro for lipophilicity, ethoxy for solubility) using docking studies.

- In Vitro Assays : Test against cancer cell lines (e.g., MTT assay) to correlate substituent position (e.g., 2-Cl, 6-OEt) with cytotoxicity.

- Metabolic Stability : Microsomal assays (e.g., liver microsomes) assess ethoxy group oxidation susceptibility .

Q. Table 1: Comparison of Synthetic Methods

| Parameter | Method A (Direct Acetylation) | Method B (Multi-Step Coupling) |

|---|---|---|

| Yield | 45–55% | 60–75% |

| Purity (HPLC) | >90% | >95% |

| Key Reference |

Q. What experimental approaches address variability in biological activity data across studies?

- Standardized Protocols : Use identical cell lines (e.g., HepG2) and assay conditions (e.g., incubation time, serum concentration).

- Dose-Response Curves : Calculate IC₅₀ values with Hill slope analysis to ensure reproducibility.

- Control Compounds : Include reference drugs (e.g., doxorubicin) to normalize inter-lab variability.

- Meta-Analysis : Pool data from multiple studies using statistical software (e.g., R or Prism) to identify trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.